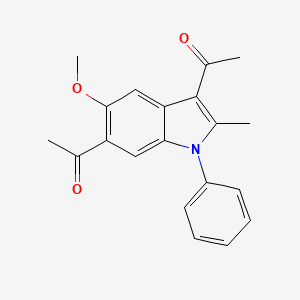![molecular formula C15H10BrClN2O2S B15284164 (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284164.png)
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a bromofuran group, a chloro-methylanilino group, and a thiazol-4-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one typically involves a multi-step process. The initial step often includes the preparation of the thiazole core, followed by the introduction of the bromofuran and chloro-methylanilino groups. Common reagents used in these reactions include bromine, furan, chloroaniline, and various thiazole precursors. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new halogenated compounds or other functionalized derivatives.
科学的研究の応用
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to investigate its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (5E)-5-[(5-chlorofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one
- (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
- (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one
Uniqueness
What sets (5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylanilino)-1,3-thiazol-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both bromofuran and chloro-methylanilino groups enhances its reactivity and potential as a bioactive agent, making it a valuable compound for various research applications.
特性
分子式 |
C15H10BrClN2O2S |
|---|---|
分子量 |
397.7 g/mol |
IUPAC名 |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-chloro-3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrClN2O2S/c1-8-6-9(2-4-11(8)17)18-15-19-14(20)12(22-15)7-10-3-5-13(16)21-10/h2-7H,1H3,(H,18,19,20)/b12-7+ |
InChIキー |
BJGCVQOBRVGHAW-KPKJPENVSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)Br)/S2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)Br)S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B15284097.png)
![8-(4-benzyl-1-piperazinyl)-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B15284104.png)
![2-amino-4-(5-methyl-2-furyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile](/img/structure/B15284108.png)
![3-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B15284114.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15284122.png)
![N-(2,4-dihydroxypyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B15284130.png)
![11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)
![6-chloro-2-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B15284145.png)

![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B15284171.png)
![4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B15284179.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B15284184.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B15284188.png)
